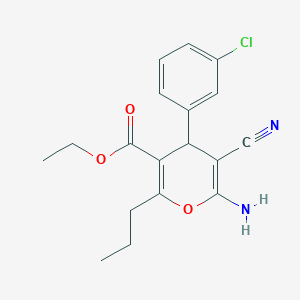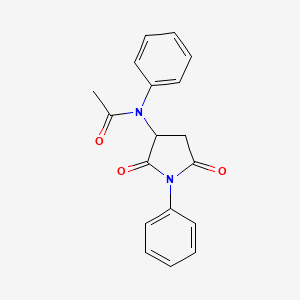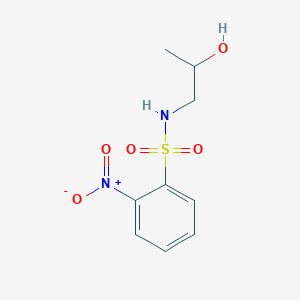
1-(4-chlorophenyl)-2-phenyl-2-(1-piperidinyl)ethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-2-phenyl-2-(1-piperidinyl)ethanol hydrochloride, also known as CPP, is a synthetic compound that belongs to the family of arylcyclohexanols. CPP is a potent analgesic and has been used in scientific research to study pain pathways and mechanisms of action.
科学研究应用
1-(4-chlorophenyl)-2-phenyl-2-(1-piperidinyl)ethanol hydrochloride has been extensively used in scientific research to study pain pathways and mechanisms of action. It has been shown to be a potent analgesic in animal models of acute and chronic pain. This compound has also been used to study the role of N-methyl-D-aspartate (NMDA) receptors in pain transmission and modulation.
作用机制
1-(4-chlorophenyl)-2-phenyl-2-(1-piperidinyl)ethanol hydrochloride acts as an antagonist at the NMDA receptor, which is involved in the transmission and modulation of pain signals. By blocking the NMDA receptor, this compound reduces the excitability of pain pathways and decreases pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in pain transmission. This compound also increases the release of dopamine, a neurotransmitter that is involved in reward and motivation.
实验室实验的优点和局限性
1-(4-chlorophenyl)-2-phenyl-2-(1-piperidinyl)ethanol hydrochloride has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, making it a useful tool for studying pain pathways and mechanisms of action. However, this compound has some limitations. It has a short half-life, which can make it difficult to maintain stable concentrations in vivo. Additionally, this compound can have off-target effects at high concentrations, which can complicate data interpretation.
未来方向
There are several future directions for research on 1-(4-chlorophenyl)-2-phenyl-2-(1-piperidinyl)ethanol hydrochloride. One area of interest is the development of more selective NMDA receptor antagonists that can be used to study pain pathways and mechanisms of action. Another area of interest is the use of this compound in combination with other analgesics to improve pain relief. Finally, there is interest in the use of this compound in the treatment of chronic pain conditions.
合成方法
1-(4-chlorophenyl)-2-phenyl-2-(1-piperidinyl)ethanol hydrochloride can be synthesized from 4-chlorobenzophenone and cyclohexanone through a Grignard reaction. The Grignard reagent is prepared from phenylmagnesium bromide and 1-piperidinylmagnesium bromide. The reaction mixture is then treated with hydrochloric acid to obtain this compound hydrochloride.
属性
IUPAC Name |
1-(4-chlorophenyl)-2-phenyl-2-piperidin-1-ylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO.ClH/c20-17-11-9-16(10-12-17)19(22)18(15-7-3-1-4-8-15)21-13-5-2-6-14-21;/h1,3-4,7-12,18-19,22H,2,5-6,13-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGDGTRNFRKTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60636824 |
Source


|
| Record name | 1-(4-Chlorophenyl)-2-phenyl-2-(piperidin-1-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60636824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6323-34-8 |
Source


|
| Record name | NSC32974 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Chlorophenyl)-2-phenyl-2-(piperidin-1-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60636824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl benzoate](/img/structure/B4997744.png)
![3-(4-chloro-3-nitrophenyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B4997765.png)
![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4997766.png)
![ethyl 4-{[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B4997786.png)
![ethyl (2-bromo-4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4997796.png)
![3-[(3,5-dibromo-2-pyridinyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4997798.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-biphenylcarboxamide](/img/structure/B4997808.png)

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4997818.png)

![1-ethyl-4-(3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B4997835.png)


![3-{[(2-furylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4997844.png)